![molecular formula C14H17N3O4 B1444651 7-tert-butyl 4-ethyl 7H-pyrrolo[2,3-d]pyrimidine-4,7-dicarboxylate CAS No. 1357147-41-1](/img/structure/B1444651.png)
7-tert-butyl 4-ethyl 7H-pyrrolo[2,3-d]pyrimidine-4,7-dicarboxylate
Overview
Description
“7-tert-butyl 4-ethyl 7H-pyrrolo[2,3-d]pyrimidine-4,7-dicarboxylate” is a chemical compound with the CAS Number: 1357147-41-1 . It has a molecular weight of 291.31 . The compound is solid in physical form .
Molecular Structure Analysis
The molecular formula of this compound is C14H17N3O4 . The InChI Code is 1S/C14H17N3O4/c1-5-20-12(18)10-9-6-7-17(11(9)16-8-15-10)13(19)21-14(2,3)4/h6-8H,5H2,1-4H3 .Physical And Chemical Properties Analysis
This compound has a melting point of 88 - 90°C . The predicted boiling point is 411.9±48.0 °C , and the predicted density is 1.26±0.1 g/cm3 . The predicted pKa value is 2.03±0.30 .Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research on pyrrolo[2,3-d]pyrimidine derivatives has explored their synthesis and structural characterization. For instance, the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters was studied, leading to derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products like pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. The structural composition of these compounds was confirmed using NMR-spectroscopy, chromatography mass-spectrometry, and elemental analysis (Zinchenko et al., 2018).
Another study synthesized 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from starting tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. These compounds were characterized using FTIR, NMR spectroscopic methods, and X-ray crystallographic analysis, revealing intramolecular hydrogen bonding (Çolak et al., 2021).
Potential Biological Activity and Drug Design
The synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents showcases the biological significance of pyrrolo[2,3-d]pyrimidines. These derivatives exhibit potent inhibition of DHFR and potential antitumor activity, highlighting their therapeutic promise (Gangjee et al., 2007).
Research into the synthesis of fluorinated pyrrolo[2,3-b]pyridines and pyrrolo[2,3-d]pyrimidines has indicated their potential as adenosme deaminase (ADA) and inosine 5'-monophosphate dehydrogenase (IMPDH) inhibitors. The removal of the tert-butyl protecting group and subsequent glycosylation of the products were key steps in this process (Iaroshenko et al., 2009).
Molecular Structure and Chemical Properties
- The molecule of antalarmin, a compound containing the pyrrolopyrimidine ring system, demonstrates significant structural features. Its nearly planar pyrrolopyrimidine ring and orthogonal benzene ring contribute to its unique chemical properties (Slauson et al., 2008).
Safety And Hazards
properties
IUPAC Name |
7-O-tert-butyl 4-O-ethyl pyrrolo[2,3-d]pyrimidine-4,7-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-5-20-12(18)10-9-6-7-17(11(9)16-8-15-10)13(19)21-14(2,3)4/h6-8H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJWIGDIHMKNHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CN(C2=NC=N1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-tert-butyl 4-ethyl 7H-pyrrolo[2,3-d]pyrimidine-4,7-dicarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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